molecular formula C11H8ClN5OS B7593910 N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide

Katalognummer B7593910
Molekulargewicht: 293.73 g/mol
InChI-Schlüssel: WNCRZLCLIODEBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that converts glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential role in cancer therapy.

Wirkmechanismus

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide selectively inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and the inhibition of glutaminase by N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide leads to the depletion of intracellular glutamate and the accumulation of intracellular glutamine. This results in the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been shown to have significant biochemical and physiological effects. N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been shown to selectively inhibit the activity of glutaminase, leading to the depletion of intracellular glutamate and the accumulation of intracellular glutamine. This results in the inhibition of cancer cell proliferation and the induction of apoptosis. N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide selectively inhibits the activity of glutaminase, leading to the depletion of intracellular glutamate and the accumulation of intracellular glutamine. This results in the inhibition of cancer cell proliferation and the induction of apoptosis. One limitation is that N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide may have off-target effects, leading to the inhibition of other enzymes or pathways. Another limitation is that N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide may have variable potency and selectivity in different cancer types.

Zukünftige Richtungen

There are several future directions for the study of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide. One direction is to further investigate the mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide and its effects on other enzymes or pathways. Another direction is to optimize the potency and selectivity of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide in different cancer types. Additionally, the development of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide-based combination therapies with other cancer therapies may lead to enhanced efficacy and reduced toxicity. Finally, the development of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide-based imaging agents may enable the non-invasive detection of glutaminase activity in vivo.

Synthesemethoden

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-chloropyrazine with sodium hydride to form 2-pyrazinyl sodium salt. The second step involves the reaction of 2-pyrazinyl sodium salt with 2-aminobenzenesulfonamide to form N-(2-pyrazinyl)benzenesulfonamide. The third step involves the reaction of N-(2-pyrazinyl)benzenesulfonamide with thionyl chloride to form N-(2-pyrazinyl)benzenesulfonyl chloride. The final step involves the reaction of N-(2-pyrazinyl)benzenesulfonyl chloride with 4-chloroacetylpyrazole to form N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been extensively studied for its potential role in cancer therapy. Glutamine is an essential nutrient for cancer cells, and the inhibition of glutaminase by N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been shown to selectively kill cancer cells while sparing normal cells. N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been shown to be effective in a wide range of cancer types, including breast cancer, lung cancer, and leukemia. N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5OS/c12-7-4-13-17(5-7)6-10(18)14-8-2-1-3-9-11(8)16-19-15-9/h1-5H,6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCRZLCLIODEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.